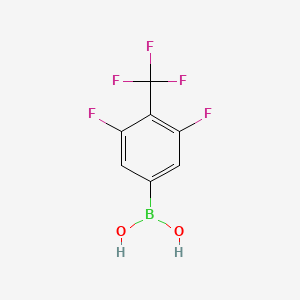

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid

Description

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is a fluorinated arylboronic acid characterized by three electron-withdrawing groups (EWGs): two fluorine atoms at the 3- and 5-positions and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, organocatalysis, and materials science. Its strong EWGs enhance electrophilicity at the boron center but may also reduce nucleophilic coupling efficiency compared to less fluorinated analogues .

Properties

IUPAC Name |

[3,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRAVQWKXFRDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Route from Aryl Bromide

This method involves the preparation of the corresponding arylmagnesium bromide from 3,5-difluoro-4-(trifluoromethyl)phenyl bromide, followed by reaction with trimethyl borate and acidic workup.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of Grignard reagent | React 3,5-difluoro-4-(trifluoromethyl)phenyl bromide with magnesium turnings in tetrahydrofuran (THF) with iodine as initiator; warm to ~45 °C to initiate reaction | Controlled addition maintains gentle reflux |

| 2 | Reaction with boron electrophile | Transfer Grignard reagent to cooled (-78 °C) THF solution containing trimethyl borate dropwise; maintain temperature below -60 °C during addition | Formation of boronate intermediate |

| 3 | Hydrolysis and workup | Warm to ambient temperature, then quench with aqueous 5% hydrochloric acid; extract with ethyl acetate; dry and concentrate | Yields pure this compound with mp 167-168 °C |

This method provides a robust route with good control over reaction conditions and purity. NMR data confirm the expected structure of the product.

Organolithium Route via Halogen–Lithium Exchange

An alternative approach uses n-butyllithium to generate the aryllithium intermediate from a bromo-substituted fluorinated toluene derivative, followed by boronation.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of aryllithium | React 4-bromo-2,6-difluorotoluene with n-butyllithium in hexanes at -78 °C under nitrogen atmosphere for 12 hours | Generates aryllithium intermediate |

| 2 | Boronation | Add triisopropyl borate (purity ~99%) to the reaction mixture at -78 °C | Forms boronate ester intermediate |

| 3 | Acidic workup and extraction | Adjust pH to 5-6 with 1N dilute hydrochloric acid; extract with organic solvent; evaporate solvents under reduced pressure at 35 °C; rinse with n-hexane at room temperature for 3 hours | Final product isolated with 70-78% yield |

This method benefits from inexpensive and readily available raw materials, simple reaction conditions, and scalability for large-scale production.

Comparative Summary of Preparation Methods

| Feature | Grignard Route | Organolithium Route |

|---|---|---|

| Starting Material | 3,5-Difluoro-4-(trifluoromethyl)phenyl bromide | 4-Bromo-2,6-difluorotoluene |

| Metal Reagent | Magnesium turnings | n-Butyllithium |

| Boron Source | Trimethyl borate | Triisopropyl borate |

| Temperature | Initiation at 45 °C; boronation at -78 °C | -78 °C for lithiation and boronation |

| Atmosphere | Inert (nitrogen) | Inert (nitrogen) |

| Workup | Acidic hydrolysis with 5% HCl; extraction with ethyl acetate | Acidic hydrolysis with 1N HCl; extraction and hexane rinse |

| Yield | Moderate to good (example: 3.3 g isolated) | 70-78% reported |

| Scalability | Suitable for moderate scale | Suitable for large-scale production |

| Purity | Confirmed by NMR | High purity (99% triisopropyl borate used) |

Research Findings and Notes

The Grignard reagent method is well-established for aryl boronic acid synthesis and is adaptable to fluorinated substrates, although careful temperature control is necessary to avoid side reactions.

The organolithium method offers advantages in terms of raw material cost and scalability, with relatively straightforward reaction conditions and good yields.

Both methods require strict inert atmosphere conditions to prevent quenching of reactive organometallic intermediates.

The presence of multiple fluorine substituents and the trifluoromethyl group increases the electrophilicity of the aromatic ring, which can influence the stability and reactivity of intermediates, necessitating low-temperature control.

Purification typically involves extraction and solvent evaporation under reduced pressure, with hexane rinsing to improve product purity.

Summary Table of Key Reaction Parameters

| Parameter | Grignard Route | Organolithium Route |

|---|---|---|

| Metal reagent | Mg (iodine initiation) | n-Butyllithium |

| Solvent | Tetrahydrofuran (THF) | Hexanes, THF |

| Temperature (metalation) | ~45 °C (initiation) | -78 °C |

| Temperature (boronation) | -78 °C | -78 °C |

| Boron reagent | Trimethyl borate | Triisopropyl borate |

| Workup pH | Acidic (5% HCl) | pH 5-6 (1N HCl) |

| Extraction solvent | Ethyl acetate | Ethyl acetate |

| Yield | Moderate (example: 3.3 g isolated) | 70-78% |

| Reaction time | Several hours (including stirring at low temp) | 12 hours lithiation + workup |

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is C7H4BF5O2. This compound features:

- Boronic Acid Functional Group : Essential for its reactivity in cross-coupling reactions.

- Fluorinated Substituents : The presence of trifluoromethyl and difluoro groups significantly influences the compound's electronic properties, enhancing its acidity and lipophilicity.

Organic Synthesis

This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules used in pharmaceuticals and materials science .

Pharmaceutical Development

The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Notably:

- Anticancer Activity : Research indicates that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, certain derivatives have shown significant inhibition of cancer cell growth by inducing G2/M phase arrest .

- Biological Mechanisms : Studies have highlighted mechanisms such as mitochondrial uncoupling and NF-κB pathway inhibition that contribute to its anticancer effects .

Advanced Materials

In materials science, this compound is employed to develop advanced materials such as:

- Polymers : The incorporation of fluorinated groups enhances thermal and chemical stability.

- Liquid Crystals : Its unique properties make it suitable for applications in electronic devices.

Case Study 1: Anticancer Activity

A preclinical study involving human cervical cancer (HeLa) cells demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the activation of caspase pathways and increased reactive oxygen species (ROS) levels leading to apoptosis.

Case Study 2: Inflammatory Response Modulation

Another study assessed the compound's effects on inflammation by measuring cytokine release in human T-cell leukemia (Jurkat) cells. The compound inhibited the release of pro-inflammatory cytokines in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases .

Summary of Biological Activities

| Activity | Mechanism | IC50/EC50 | Cell Line/Model |

|---|---|---|---|

| NF-κB Inhibition | Direct inhibition | nM range | Various cancer cell lines |

| Induction of Apoptosis | Mitochondrial uncoupling | μM range | Jurkat T-cells, HeLa cells |

| Pain Relief | NK-1 receptor antagonism | IC50 = 0.09 nM | Animal models |

Mechanism of Action

The primary mechanism by which 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl or alkenyl product. The electron-withdrawing trifluoromethyl and difluoro groups can influence the reactivity and selectivity of the reaction, making this compound a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

The reactivity and stability of arylboronic acids are heavily influenced by substituents. Below is a comparative analysis:

Key Findings :

- Electron-Withdrawing Effects: The trifluoromethyl group at the 4-position in the target compound enhances electrophilicity but reduces coupling efficiency compared to non-CF₃ analogues like 3,5-difluorophenylboronic acid .

- Stability : Fluorinated boronic acids, especially those with multiple EWGs, are prone to hydrolysis. The target compound requires rigorous anhydrous handling, akin to 3,5-bis(trifluoromethyl)phenylboronic acid .

Commercial Availability and Structural Analogues

The target compound is less commercially prevalent than simpler derivatives. Key analogues include:

- (3,5-Difluoro-4-methoxyphenyl)boronic acid (CAS 208641-98-9): Higher solubility in polar solvents due to the methoxy group .

- (3-Ethoxy-5-fluorophenyl)boronic acid (CAS 850589-53-6): Ethoxy group improves stability but reduces electrophilicity .

- 3,5-Difluoro-4-propoxyphenylboronic acid (CAS 2096331-43-8): Propoxy substitution enhances steric bulk, further reducing reactivity .

Biological Activity

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring that has two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position. The presence of these electronegative fluorine atoms enhances the compound's acidity and lipophilicity, which are critical factors influencing its biological activity.

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives of boronic acids have shown significant inhibition of cancer cell growth by inducing G2/M phase arrest .

In vitro studies indicate that compounds similar to this compound exhibit promising activity against various cancer cell lines. For example, studies have demonstrated that modifications in the boronic acid structure can enhance potency against breast cancer cells, potentially through improved binding to estrogen receptors or other molecular targets .

2. Antimicrobial Activity

Recent investigations into the antimicrobial properties of fluorinated phenylboronic acids reveal moderate to significant activity against various pathogens. Specifically, studies have shown that related compounds exhibit effective antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating potential clinical utility . The mechanism is thought to involve disruption of bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), similar to the action of some clinically approved antifungal agents like Tavaborole .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Boronic acids can reversibly bind to the active site of proteasomes, preventing the degradation of regulatory proteins involved in cell cycle progression.

- Antibacterial Mechanism : The compound may inhibit bacterial growth by targeting specific enzymes crucial for protein synthesis, as evidenced by docking studies that suggest effective binding within the active sites of LeuRS .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluoro-4-(trifluoromethyl)phenyl boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. Key parameters include temperature (80–100°C), solvent (THF or dioxane), and reaction time (12–24 hrs). Substituent effects from fluorine and trifluoromethyl groups may slow coupling; thus, excess boronate esters (1.5–2.0 eq) are recommended to improve yield .

- Characterization : Confirm structure via ¹⁹F NMR (distinct peaks at δ -60 to -65 ppm for CF₃ and δ -110 to -115 ppm for F substituents) and ¹¹B NMR (δ 28–32 ppm for boronic acid) .

Q. How can researchers optimize purification of this compound to minimize boroxine formation?

- Methodology : Boronic acids often dehydrate to boroxines. Purification via recrystallization from hexane/ethyl acetate (1:3) under inert atmosphere reduces oxidation. Alternatively, silica gel chromatography with 1–2% acetic acid in eluent stabilizes the boronic acid .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodology :

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%).

- X-ray crystallography : Resolves fluorine/boron positioning, though crystal growth is challenging due to hygroscopicity. Alternative: IR spectroscopy (B-O stretch ~1340 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (F, CF₃) influence Suzuki-Miyaura cross-coupling reactivity of this boronic acid?

- Mechanistic Insight : The strong -I effect of CF₃ and F groups reduces electron density on the boronic acid, slowing transmetallation. Use of electron-rich aryl partners (e.g., p-methoxyphenyl) or additives like K₃PO₄ improves coupling efficiency. Kinetic studies show a 30–40% lower reaction rate compared to non-fluorinated analogs .

Q. What strategies mitigate hydrolysis of this compound in aqueous reaction conditions?

- Methodology : Stabilize via:

- pH control : Maintain pH 6–7 with phosphate buffers.

- Coordination ligands : Add 2,2'-bipyridyl to protect the boron center.

- Alternative solvents : Use tert-alcohols (e.g., tert-butanol) to reduce water activity .

Q. How can researchers resolve contradictions in reported catalytic activity of Pd complexes with this boronic acid?

- Data Analysis : Discrepancies in catalytic turnover (e.g., Pd(OAc)₂ vs. PdCl₂(PCy₃)₂) may arise from ligand steric effects or fluoride-Pd interactions. Perform controlled experiments:

- Ligand screening : Compare yields with monodentate (PPh₃) vs. bidentate (dppf) ligands.

- 19F NMR titration : Identify Pd-F coordination, which can deactivate catalysts .

Q. What are the applications of this boronic acid in synthesizing fluorinated bioactive molecules?

- Case Study : Used in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.